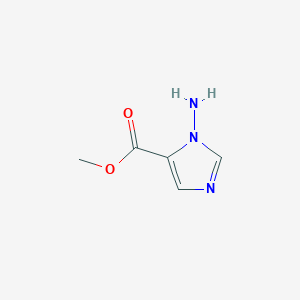

methyl 1-amino-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-amino-1H-imidazole-5-carboxylate is a chemical compound. It is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively . It is a colorless to pale yellow liquid . It has a unique ammonia-like smell .

Synthesis Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In the laboratory, it can be synthesized by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

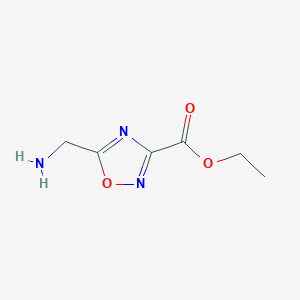

The molecular structure of methyl 1-amino-1H-imidazole-5-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives . It can also react with methanol and formic acid to produce the target product .Physical And Chemical Properties Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate is a colorless to pale yellow liquid . It is soluble in most organic solvents at room temperature, such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Synthesis of Imidazole Derivatives: Research demonstrates the synthesis of new optically active 1H-imidazole derivatives, showcasing the versatility of imidazole compounds in generating chiral units and their potential transformations into thione derivatives or bis(imidazolyl)propanoates, indicating the compound's utility in synthesizing complex molecules (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

- Reactions with Amino Pyridines: Another study focused on the reactions of methyl 3-bromoacetylazulene-1-carboxylate with 2-amino-pyridines and related compounds, leading to the formation of azulenes bearing imidazole-fused nitrogen-heterocycles, illustrating the potential for creating novel heterocyclic compounds (Imafuku, Miyashita, & Kikuchi, 2003).

Material Science and Nanotechnology

- Functionalization of Carbon Nanotubes: Research on the chemical functionalization of short multi-walled carbon nanotubes (Sh–MWCNTs) with creatinine and aromatic aldehydes demonstrates the utility of imidazole derivatives in modifying materials at the molecular level for potential biomedical applications, including cancer cell targeting (Tahermansouri & Ghobadinejad, 2013).

Biological Applications

- Antimicrobial and Antitubercular Activities: A study on the microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives reveals their potential antimicrobial, antimalarial, and antitubercular activities, suggesting the role of imidazole derivatives in developing new therapeutic agents (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).

Drug Synthesis and Peptidomimetics

- Synthesis of Constrained H-Phe-Phe-NH2 Analogues: The aminocarbonylation of 4-iodo-1H-imidazoles using an amino acid amide nucleophile led to the synthesis of constrained H-Phe-Phe-NH2 analogues, highlighting the application of imidazole derivatives in peptidomimetic synthesis for potential therapeutic uses (Skogh, Fransson, Sköld, Larhed, & Sandström, 2013).

Advanced Glycation End-Product Formation

- Formation of Advanced Glycation End-Products: Methylglyoxal, a reactive alpha-oxoaldehyde, modifies amino acids to form advanced glycation end-products (AGEs), with imidazole derivatives playing a role in AGE formation, which is relevant to understanding the biochemical pathways involved in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-amino-1H-imidazole-5-carboxylate | |

CAS RN |

865444-80-0 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.